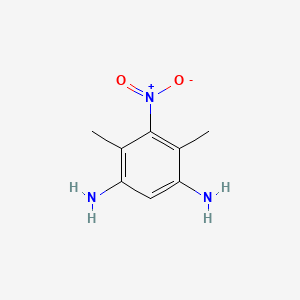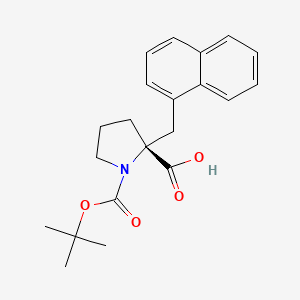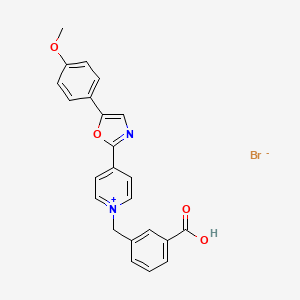
(1,1-二氟丙基)苯
描述
“(1,1-Difluoropropyl)benzene” is a chemical compound with the molecular formula C9H10F2 and a molecular weight of 156.17 . It belongs to the family of aromatic hydrocarbons .
Molecular Structure Analysis
The InChI code for “(1,1-Difluoropropyl)benzene” is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 . This indicates that the compound consists of a benzene ring with a difluoropropyl group attached to it .Physical And Chemical Properties Analysis
“(1,1-Difluoropropyl)benzene” has a boiling point of 25/2mm . It’s a nonpolar molecule and is usually a colorless liquid . Being non-polar, it’s immiscible with water but readily miscible with organic solvents .科学研究应用
- Fluorescence-based materials play a crucial role in biology and materials science. Researchers have explored single-benzene-based fluorophores, and (1,1-Difluoropropyl)benzene could contribute to this field .
Fluorescent Materials and Sensors
Cyclopropane Derivatives
安全和危害
未来方向
The future implications of “(1,1-Difluoropropyl)benzene” are numerous, with a focus on its potential as a candidate for the treatment of several human cancers, the development of new insecticides and herbicides, and its use as a building block for the synthesis of specialty chemicals.
Relevant Papers The search results include several papers related to “(1,1-Difluoropropyl)benzene”. These papers discuss the synthesis and properties of similar compounds , the mechanism of electrophilic aromatic substitution reactions , and the potential future directions for research. For more detailed information, these papers should be consulted directly.
作用机制
Target of Action
It’s known that fluorine-containing compounds can profoundly modify the physicochemical properties of parent molecules . They can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially influence their interaction with various biological targets.
Mode of Action
It’s known that the carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack . The neighboring carbon atoms also possess partial positive charges, albeit less pronounced . This suggests that (1,1-Difluoropropyl)benzene might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that fluorine-containing compounds can participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment . This suggests that (1,1-Difluoropropyl)benzene might influence various biochemical pathways through these reactions.
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine forms stable bonds to carbon and can profoundly modify the physicochemical properties of the parent molecules .
Result of Action
It’s known that fluorine-containing compounds can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially lead to various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1,1-Difluoropropyl)benzene .
属性
IUPAC Name |
1,1-difluoropropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUDABJOWVGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoropropyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



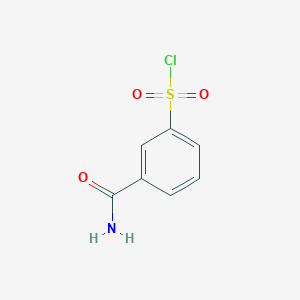
![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)
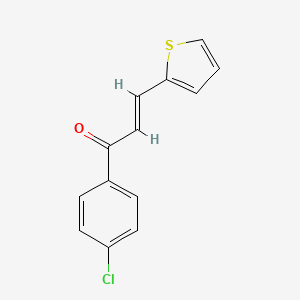
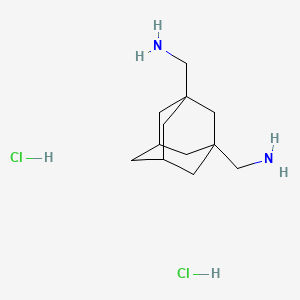

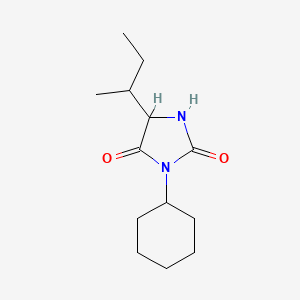
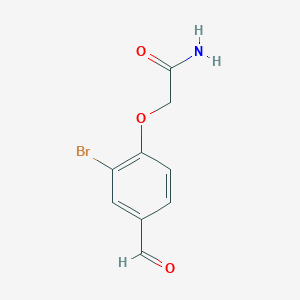

![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
